molecular formula C26H31N5O5S B2901443 N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide CAS No. 688054-97-9

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide

Cat. No. B2901443
CAS RN: 688054-97-9
M. Wt: 525.62
InChI Key: UHIOUDLCXFIERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide” is a compound used for scientific research . It is also known by registry numbers ZINC000020644456 . This compound is available from suppliers such as ChemDiv, Inc., and Life Chemicals Inc .

Scientific Research Applications

Serotonin Receptor Research

This compound has been identified as a highly selective ligand towards the 5-HT1A receptor . The 5-HT1A receptor is a subtype of serotonin receptor implicated in various neurological and psychiatric conditions. By binding to this receptor, the compound can aid in the study of serotonin’s role in mood regulation, anxiety, and depression.

Neuropharmacology

Due to its selective binding properties, this compound can be used in neuropharmacological research to develop new treatments for central nervous system disorders . It could help in understanding the pharmacokinetics and pharmacodynamics of drugs targeting the serotonin system.

Drug Design and Synthesis

The compound’s structure, featuring a 4-alkyl-1-arylpiperazine scaffold, is significant in the design and synthesis of new drugs . Researchers can use this scaffold as a starting point to create novel compounds with potential therapeutic benefits.

GPCR (G Protein-Coupled Receptors) Studies

Given that a large proportion of drugs target GPCRs, this compound’s interaction with the 5-HT1A receptor provides insights into GPCR-related drug action . This is crucial for developing medications for diseases like diabetes, obesity, and Alzheimer’s.

Blood-Brain Barrier Penetration Studies

The compound’s ability to interact with brain receptors suggests it may cross the blood-brain barrier. This characteristic is essential for developing drugs intended to act within the central nervous system .

Adamantane Derivatives Research

The compound is related to adamantane derivatives, which are known for their applications in antiviral therapies and Parkinson’s disease treatment . Studying this compound could lead to advancements in these areas.

properties

IUPAC Name

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-3-(8-oxo-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O5S/c1-34-19-5-3-18(4-6-19)30-13-11-29(12-14-30)9-2-8-27-24(32)7-10-31-25(33)20-15-22-23(36-17-35-22)16-21(20)28-26(31)37/h3-6,15-16,20H,2,7-14,17H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNHQQMXVQZCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.